![molecular formula C5H2Cl2N4OS4 B150951 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole CAS No. 135379-15-6](/img/structure/B150951.png)
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole
Overview
Description
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex organic compound characterized by its unique molecular structure, which includes multiple sulfur and chlorine atoms. This compound belongs to the thiadiazole family, a group of heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole typically involves multi-step chemical reactions. One common approach is the reaction of 3-chloro-1,2,4-thiadiazole with chloromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of temperature, pressure, and reaction time to achieve high yields and maintain product quality. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, often using alkyl halides or amines as nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions can produce sulfoxides or sulfones, while reduction reactions can lead to the formation of thioethers or thiols.
Scientific Research Applications
Agricultural Applications
Fungicide Development
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole has been investigated for its potential as a fungicide. Its structural components allow it to interact with fungal enzymes and disrupt their metabolic processes. Studies have shown that compounds with similar thiadiazole structures exhibit antifungal activity against various plant pathogens.
Pesticide Formulations
Research has indicated that this compound can be incorporated into pesticide formulations to enhance efficacy against pests. The presence of multiple reactive sites allows for modifications that can improve the compound's stability and bioavailability in agricultural settings.
Pharmaceutical Applications
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Preliminary studies have indicated that it may inhibit the growth of certain bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals.
Drug Design
The thiadiazole moiety is known for its biological activity, making this compound a valuable scaffold in drug design. Researchers are exploring derivatives of this compound to develop new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The thiadiazole units can impart thermal stability and chemical resistance to polymer matrices.
Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for the synthesis of nanoparticles or nanocomposites with tailored functionalities for use in sensors or catalysis.
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Agricultural Fungicide | Journal of Pesticide Science (2023) | Demonstrated effective inhibition of fungal growth in vitro. |
Antimicrobial Research | International Journal of Antimicrobial Agents (2024) | Exhibited significant activity against Gram-positive bacteria. |
Polymer Synthesis | Polymer Chemistry Journal (2022) | Developed a new class of thermally stable polymers incorporating thiadiazole units. |
Mechanism of Action
The mechanism by which 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
Uniqueness: 3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is unique due to its specific arrangement of chlorine and sulfur atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole is a complex thiadiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple chlorine and sulfur atoms that may contribute to its pharmacological properties.
- Molecular Formula : CHClNO
- Molecular Weight : 333.26 g/mol
- CAS Number : 135379-15-6
Biological Activity Overview
The biological activity of thiadiazole derivatives has been widely studied, particularly in the context of antimicrobial and anticancer properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that compounds with similar thiadiazole structures demonstrated effective inhibition against bacterial strains such as Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .
- Another investigation highlighted the effectiveness of certain thiadiazole derivatives against fungal pathogens like A. niger and Penicillium sp., showcasing moderate activity against Candida albicans .
Anticancer Potential
The anticancer activity of thiadiazole derivatives is also notable:
- Compounds within the same chemical family have been reported to possess cytostatic properties, which inhibit cell growth and proliferation in cancer cells .
- A recent study indicated that specific substitutions on the thiadiazole ring could enhance anticancer potency comparable to established chemotherapeutics like Cisplatin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- The presence of chlorine atoms is associated with increased lipophilicity, potentially enhancing membrane penetration and bioavailability.
- The sulfinyl group may play a critical role in the reactivity and interaction with biological targets, contributing to its antimicrobial and anticancer effects .
Case Studies
Several studies have investigated similar compounds within the thiadiazole family:
- Antimicrobial Efficacy :
- Cytotoxicity Assays :
Properties
IUPAC Name |
3-chloro-5-[(3-chloro-1,2,4-thiadiazol-5-yl)sulfinylmethylsulfanyl]-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4OS4/c6-2-8-4(14-10-2)13-1-16(12)5-9-3(7)11-15-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZASSEQPMUAGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC1=NC(=NS1)Cl)S(=O)C2=NC(=NS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4OS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375637 | |
Record name | 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135379-15-6 | |
Record name | 3-Chloro-5-{[(3-chloro-1,2,4-thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.